

JPS016: A Technical Guide to a Potent Class I HDAC Degrader

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS016 is a potent, selective, and cell-permeable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. As a heterobifunctional molecule, JPS016 functions by simultaneously binding to a Class I HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target HDACs. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and biological activity of JPS016, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

JPS016 is a complex molecule comprising three key components: a benzamide-based ligand that targets Class I HDACs, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.

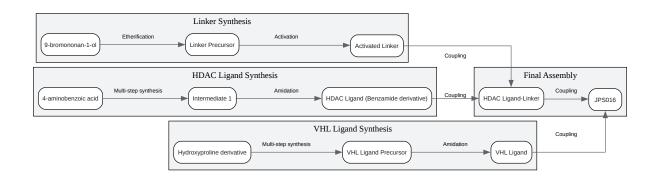


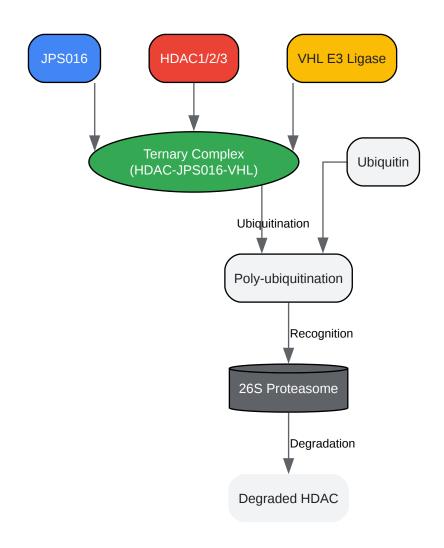
Property	Value
Chemical Name	(2S,4R)-1-((S)-2-(2-((9-(2-((4-((2- Aminophenyl)carbamoyl)phenyl)amino)-2- oxoethoxy)nonyl)oxy)acetamido)-3,3- dimethylbutanoyl)-4-hydroxy-N-(4-(4- methylthiazol-5-yl)benzyl)pyrrolidine-2- carboxamide
Molecular Formula	C48H63N7O8S
Molecular Weight	898.13 g/mol
CAS Number	2669785-77-5
Purity	≥97% (HPLC)
Solubility	Soluble in DMSO

Synthesis Pathway

The synthesis of **JPS016** involves a multi-step process, beginning with the individual synthesis of the HDAC-binding ligand, the linker, and the VHL ligand, followed by their sequential coupling. The following diagram illustrates the key steps in the synthesis of **JPS016**.









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